molecular formula C23H25N3O6 B13137001 Fmoc-Gly-D-Ala-D-Ala-OH

Fmoc-Gly-D-Ala-D-Ala-OH

Cat. No.: B13137001
M. Wt: 439.5 g/mol
InChI Key: GBYJIRGCZVLCJK-ZIAGYGMSSA-N
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Description

The compound Fmoc-Gly-D-Ala-D-Ala-OH is a peptide derivative used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used to protect the amine group of amino acids during peptide synthesis. The compound consists of glycine (Gly), D-alanine (D-Ala), and another D-alanine (D-Ala) linked together, with the Fmoc group protecting the N-terminus.

Mechanism of Action

The mechanism of action of Fmoc-Gly-D-Ala-D-Ala-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The protected peptide can then be sequentially coupled with other amino acids to form longer peptide chains. The Fmoc group is removed using a base like piperidine, allowing the free amine to participate in further reactions .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1

InChI Key

GBYJIRGCZVLCJK-ZIAGYGMSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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